molecular formula C15H23N3O2S B13972909 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13972909
M. Wt: 309.4 g/mol
InChI Key: IHMDAIFDYYMDLM-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a pyrazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features, including a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group. Its molecular formula is C16H25N3O2SC_{16}H_{25}N_{3}O_{2}S, and it has a molecular weight of approximately 323.5 g/mol. The compound's structural characteristics suggest potential biological activities that are currently under investigation in various fields such as medicinal chemistry and pharmacology.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies indicate that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The exact mechanisms by which it exerts these effects are still being elucidated but may involve enzyme inhibition or receptor modulation.

Biological Activities

Research findings indicate several key biological activities associated with this compound:

  • Antimicrobial Activity : Initial studies have shown that the compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its potential to induce apoptosis in cancer cells, suggesting it may serve as a lead structure for new anticancer agents.
  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in disease pathways, similar to other known inhibitors.

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AnticancerMCF-7 breast cancer cellsInduction of apoptosis
Enzyme InhibitionNeuraminidaseCompetitive inhibition

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • A study involved testing various concentrations of the compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity.
  • Cancer Cell Line Study :
    • In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis, measured by annexin V staining.
  • Neuraminidase Inhibition Study :
    • The compound was tested as a neuraminidase inhibitor in an influenza virus model, showing effective inhibition at IC50 values comparable to established antiviral drugs.

Properties

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 3-(pyrazin-2-ylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-8-4-5-12(10-18)11-21-13-9-16-6-7-17-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3

InChI Key

IHMDAIFDYYMDLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=CN=C2

Origin of Product

United States

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